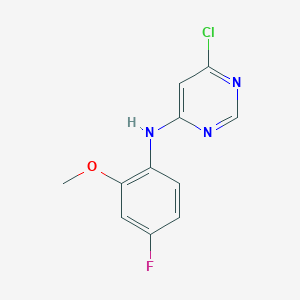
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of 1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 2-methoxypyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. For example, the use of chloroform in a methanol solvent mixture (99:1) as an eluent followed by the addition of excess etheral hydrochloride solution is one such method .
Análisis De Reacciones Químicas
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This compound may also interact with α2-adrenoceptors, leading to various physiological effects.
Comparación Con Compuestos Similares
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Methoxypyridin-2-yl)piperazine: Another piperazine derivative with similar structural features.
1-(2-Pyridinyl)piperazine: Known for its sympatholytic activity and use as a metabolite of Azaperone.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Structurally similar compounds that act as alpha1-adrenergic receptors antagonists.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C10H17Cl2N3O |
|---|---|
Peso molecular |
266.16 g/mol |
Nombre IUPAC |
1-(2-methoxypyridin-4-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-14-10-8-9(2-3-12-10)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H |
Clave InChI |
CIASWYCRTXYKDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)


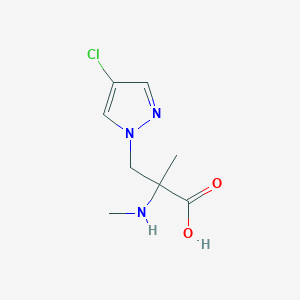
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
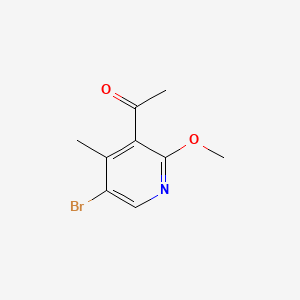
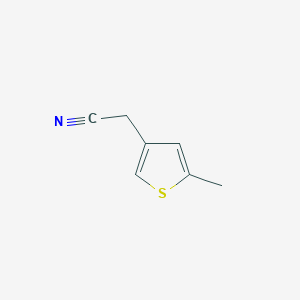
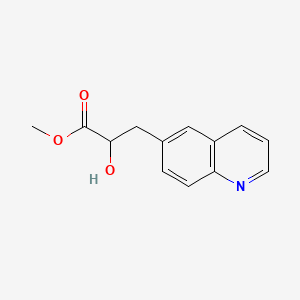
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
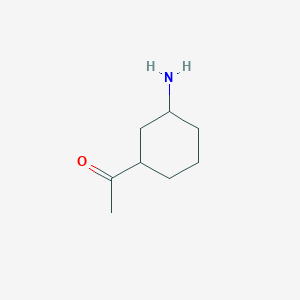
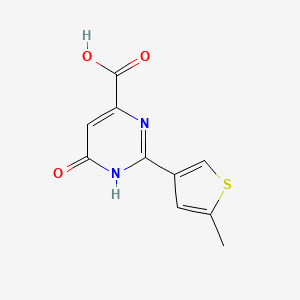
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)
